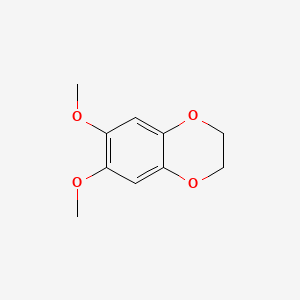

6,7-Dimethoxy-1,4-benzodioxan

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

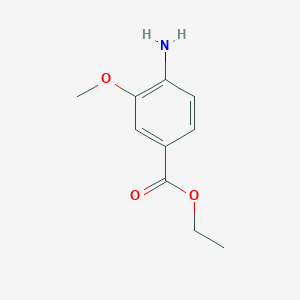

描述

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound . It is a member of the class of quinazolines . It has gained popularity as a versatile scaffold for the achievement of biologically active compounds .

Synthesis Analysis

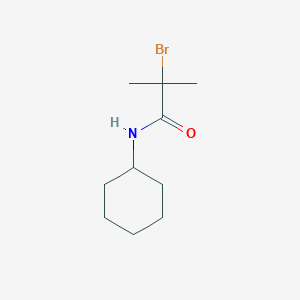

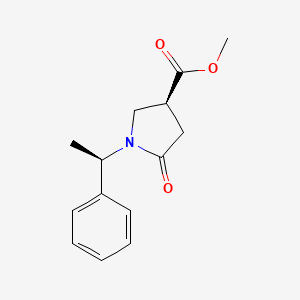

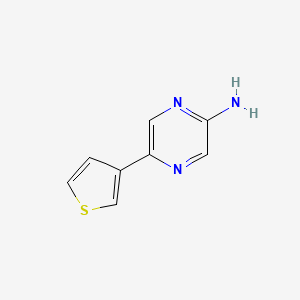

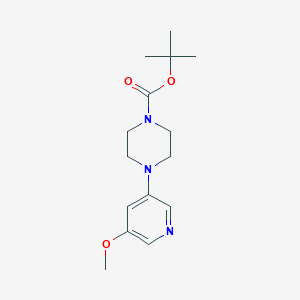

The synthesis of 6,7-Dimethoxy-1,4-benzodioxan has been accomplished and improved over the years . A series of 4-amino-2- [4- (1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,4-benzodioxan has been studied using various methods . It is a quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 .Chemical Reactions Analysis

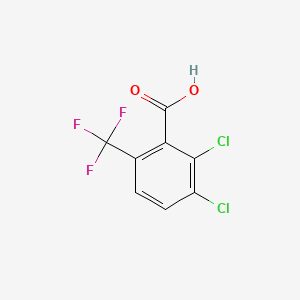

6,7-Dimethoxy-1,4-benzodioxan has been involved in various chemical reactions. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,4-benzodioxan include its molecular formula C10H12O4 . More detailed properties like melting point, boiling point, density, etc., can be found in specific databases .科研应用

Insecticidal Applications

6,7-Dimethoxy-1,4-benzodioxan derivatives have demonstrated significant insecticidal activities. A study by Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm, superior to some commercial insecticides (Sawada et al., 2003).

Electrochemical Applications

The electrochemical stability and potential use of 1,3-benzodioxan and 1,4-benzodioxan derivatives as redox shuttle additives for overcharge protection of lithium-ion batteries were explored by Weng et al. (2011). These compounds exhibited reversible redox waves and improved solubility in commercial electrolytes, highlighting their utility in enhancing battery safety and efficiency (Weng et al., 2011).

Antitumor Properties

Research on the antitumor effects of apiole, a derivative of 1,3-benzodioxole, on human COLO 205 cancer cells demonstrated promising results. The compound significantly decreased the growth of colon cancer cell tumor xenografts in mice, suggesting its potential as a novel antitumor agent (Wei et al., 2012).

Anti-adipogenic Effects

The anti-adipogenic effects of 2,6-dimethoxy-1,4-benzoquinone, a compound related to 6,7-Dimethoxy-1,4-benzodioxan, were investigated by Son et al. (2018). This compound significantly reduced the expression of various adipogenic transcription factors in adipocyte differentiation, indicating potential applications in obesity treatment (Son et al., 2018).

Synthesis and Characterization of Radicals

Alberola et al. (2010) described the synthesis of dialkoxy-benzo-1,3,2-dithiazolyl radicals derived from benzodioxole and veratrol. These compounds exhibit distinct solid-state structures and antiferromagnetic interactions, offering insights into radical chemistry and material science applications (Alberola et al., 2010).

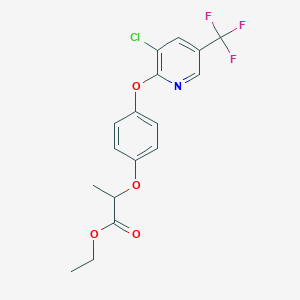

Pesticidal Activity

6,7-Dimethoxy coumarin, synthesized through a series of reactions starting from p-benzoquinone, displayed herbicidal activity against Amaranthus retroflexus and antifungal activity against various plant pathogens. This suggests its potential as a bio-pesticide (Zhao-li, 2007).

Safety And Hazards

性质

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJVGAVXIEQBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550031 |

Source

|

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1,4-benzodioxan | |

CAS RN |

3214-13-9 |

Source

|

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)